![molecular formula C10H22Cl2N2 B13330427 (R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Azaspiro[55]undecan-8-amine dihydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to further reactions, including pH adjustment, reaction with pivaloyl chloride, and treatment with sodium hypochlorite solution, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride.
化学反应分析
Types of Reactions
®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
作用机制
The mechanism of action of ®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound .
相似化合物的比较
Similar Compounds
- 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
- 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
®-3-Azaspiro[5.5]undecan-8-amine dihydrochloride is unique due to its specific spiro structure and the presence of an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .
属性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
(10R)-3-azaspiro[5.5]undecan-10-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-2-1-3-10(8-9)4-6-12-7-5-10;;/h9,12H,1-8,11H2;2*1H/t9-;;/m1../s1 |
InChI 键 |
BTABJBOONRUSGT-KLQYNRQASA-N |
手性 SMILES |
C1C[C@H](CC2(C1)CCNCC2)N.Cl.Cl |
规范 SMILES |
C1CC(CC2(C1)CCNCC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



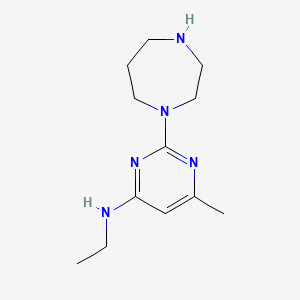
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)

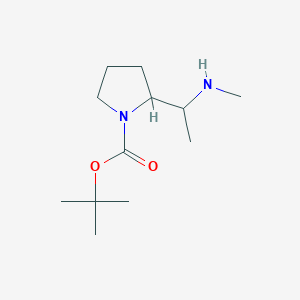
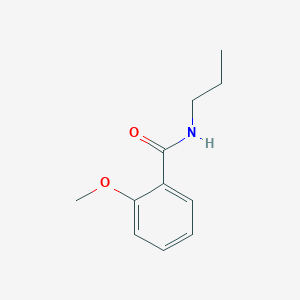
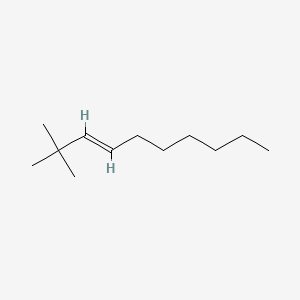
![7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330388.png)

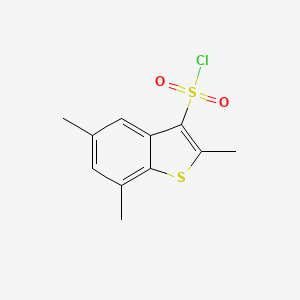
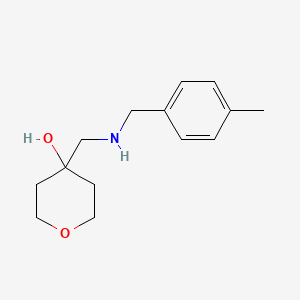

![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
